molecular formula C15H10ClNO2S2 B11702316 (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11702316
M. Wt: 335.8 g/mol
InChI Key: FLVYDMJWDZXDFE-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring and a chlorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 5-(2-chlorophenyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiazolidinone moiety.

    Reduction: Reduction reactions could target the carbonyl group or the double bond in the thiazolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, thiazolidinones are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Thiazolidinones have been studied for their anti-inflammatory and antidiabetic effects, and this compound might exhibit similar activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, modulating their activity. The presence of the furan and chlorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the methyl group at the 3-position.

    (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidin-4-one: Lacks the thioxo group.

Uniqueness

The unique combination of the furan ring, chlorophenyl group, and thiazolidinone core in (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10ClNO2S2

Molecular Weight

335.8 g/mol

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-9-6-7-12(19-9)10-4-2-3-5-11(10)16/h2-8H,1H3/b13-8+

InChI Key

FLVYDMJWDZXDFE-MDWZMJQESA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.